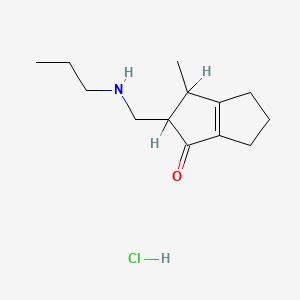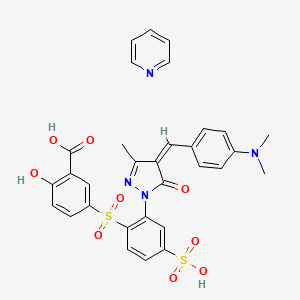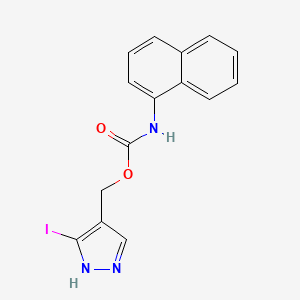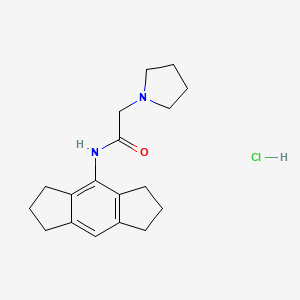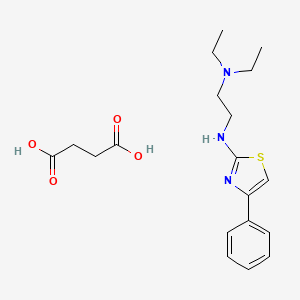
butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is a complex organic compound that features a thiazole ring, a phenyl group, and a butanedioic acid moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to the compound’s unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The phenyl group is then introduced via electrophilic aromatic substitution. The final step involves the coupling of the thiazole derivative with butanedioic acid under acidic or basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives .
Scientific Research Applications
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application. In biological systems, it may interact with enzymes and receptors, altering biochemical pathways. The thiazole ring’s ability to participate in electron delocalization and its aromaticity play crucial roles in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure.
Phenylthiazoles: Compounds such as phenylthiazole and its derivatives.
Butanedioic acid derivatives: Compounds like diethyl butanedioate and succinic acid derivatives.
Uniqueness
Butanedioic acid;N’,N’-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine is unique due to its combination of a thiazole ring, phenyl group, and butanedioic acid moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
118678-95-8 |
|---|---|
Molecular Formula |
C19H27N3O4S |
Molecular Weight |
393.5 g/mol |
IUPAC Name |
butanedioic acid;N',N'-diethyl-N-(4-phenyl-1,3-thiazol-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C15H21N3S.C4H6O4/c1-3-18(4-2)11-10-16-15-17-14(12-19-15)13-8-6-5-7-9-13;5-3(6)1-2-4(7)8/h5-9,12H,3-4,10-11H2,1-2H3,(H,16,17);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
TYJWCGXMSKAXCC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=CS1)C2=CC=CC=C2.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


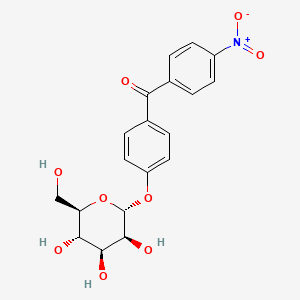
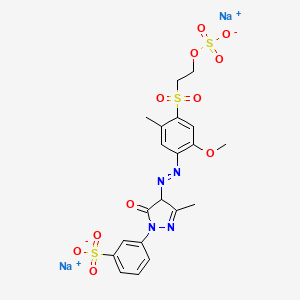
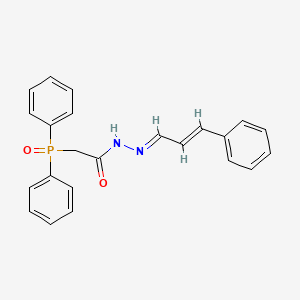
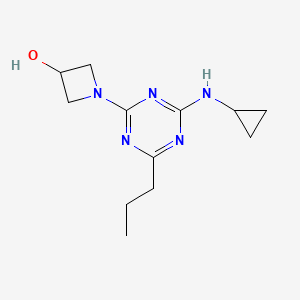
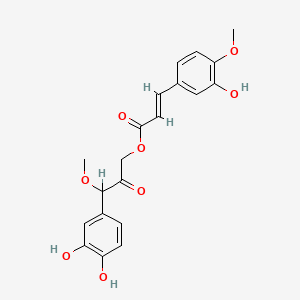
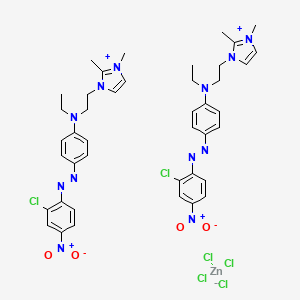

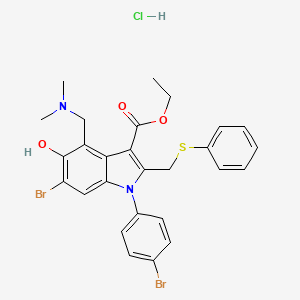
![(1aalpha,4aalpha,7alpha,7abeta,7balpha)-(-)-1a,2,4a,5,6,7,7a,7b-octahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene](/img/structure/B12733620.png)
